molecular formula C4H7IO2 B12975243 (R)-3-Iodo-2-methylpropanoic acid

(R)-3-Iodo-2-methylpropanoic acid

Cat. No.: B12975243
M. Wt: 214.00 g/mol
InChI Key: LACSEXXDYSPIBJ-VKHMYHEASA-N
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Description

®-3-Iodo-2-methylpropanoic acid is an organic compound characterized by the presence of an iodine atom attached to a three-carbon chain with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Iodo-2-methylpropanoic acid typically involves the iodination of 2-methylpropanoic acid. One common method is the halogenation of the corresponding alkane using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of ®-3-Iodo-2-methylpropanoic acid may involve more scalable methods such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ®-3-Iodo-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

®-3-Iodo-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Iodo-2-methylpropanoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

    3-Iodo-2-methylpropanoic acid: The racemic mixture of the compound.

    2-Iodo-3-methylpropanoic acid: A structural isomer with the iodine atom on a different carbon.

    3-Bromo-2-methylpropanoic acid: A similar compound with a bromine atom instead of iodine.

Properties

Molecular Formula

C4H7IO2

Molecular Weight

214.00 g/mol

IUPAC Name

(2R)-3-iodo-2-methylpropanoic acid

InChI

InChI=1S/C4H7IO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

LACSEXXDYSPIBJ-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CI)C(=O)O

Canonical SMILES

CC(CI)C(=O)O

Origin of Product

United States

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